1-[3-(Benzyloxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-(Benzyloxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-(benzyloxy)benzaldehyde with 3-methoxypropylamine, followed by cyclization with a suitable dihydrochromeno-pyrrole precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzyloxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-[3-(Benzyloxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Benzyloxy)phenyl]-2-(3-bromophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 3-(Benzyloxy)propane-1,2-diol
Uniqueness
1-[3-(Benzyloxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substitution pattern and the presence of both benzyloxy and methoxypropyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H25NO5 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-1-(3-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H25NO5/c1-32-16-8-15-29-25(20-11-7-12-21(17-20)33-18-19-9-3-2-4-10-19)24-26(30)22-13-5-6-14-23(22)34-27(24)28(29)31/h2-7,9-14,17,25H,8,15-16,18H2,1H3 |
InChI Key |
NFMQEHRHTPBCSO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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